N'-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
Overview
Description
N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound with a complex structure that includes a cyclopropane ring, a hydrazide group, and a phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenoxyacetyl group can participate in substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenoxyacetyl group can bind to specific sites on proteins, altering their function. The cyclopropane ring provides rigidity to the molecule, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
- N’-[2-(2,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
- N- (2- (2,6-dimethylphenoxy)ethyl)acetamide
Uniqueness
N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinctiveness, providing a rigid structure that can affect its interaction with molecular targets.
This detailed article provides a comprehensive overview of N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-4-3-5-10(2)13(9)19-8-12(17)15-16-14(18)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWNSGFTOMTRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NNC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.